molecular formula C16H11NO2 B14274685 2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione CAS No. 23092-87-7

2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14274685
CAS No.: 23092-87-7
M. Wt: 249.26 g/mol
InChI Key: WAYYQTOFXYMTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a phenylethenyl group attached to the isoindole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene product. The reaction typically involves the use of benzyltriphenylphosphonium chloride and 9-anthraldehyde in the presence of a strong base such as sodium hydroxide or butyllithium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the development of more efficient catalysts and greener reaction conditions is an ongoing area of research to improve the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The phenylethenyl group can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The phenylethenyl group can interact with various enzymes and receptors, modulating their activity. The isoindole ring structure allows for π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenylethyl)chromone: This compound shares a similar phenylethyl group but differs in the core structure, which is a chromone instead of an isoindole.

    2-(2-Phenylethenyl)chromone: Similar to the target compound but with a chromone core.

    2-(2-Phenylethyl)isoindole: Lacks the dione functionality but has a similar isoindole core.

Uniqueness

2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of the phenylethenyl group and the isoindole-dione structure. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

23092-87-7

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

2-(2-phenylethenyl)isoindole-1,3-dione

InChI

InChI=1S/C16H11NO2/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-10-12-6-2-1-3-7-12/h1-11H

InChI Key

WAYYQTOFXYMTHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.